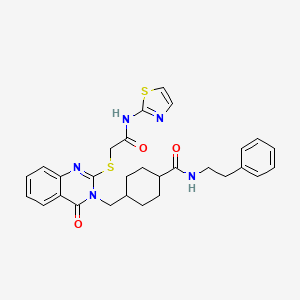
4-((4-oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((4-oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide is a useful research compound. Its molecular formula is C29H31N5O3S2 and its molecular weight is 561.72. The purity is usually 95%.
BenchChem offers high-quality 4-((4-oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including compounds like UNM000000859701, have demonstrated antimicrobial properties . These molecules can inhibit the growth of bacteria, fungi, and other microorganisms. Researchers explore their potential as novel antibiotics or antiseptics.
Anticancer Potential
Thiazole-containing compounds have attracted attention in cancer research. UNM000000859701 may exhibit anticancer activity, making it a candidate for further investigation. Researchers study its effects on cancer cell lines and explore its mechanisms of action .
Antioxidant Properties
Thiazoles often possess antioxidant properties, which are crucial for combating oxidative stress and preventing cellular damage. UNM000000859701 might contribute to antioxidant defense mechanisms, making it relevant in health and disease contexts .
Anti-Inflammatory Effects
Inflammation plays a role in various diseases, including autoimmune disorders. Thiazole-based compounds, such as UNM000000859701, could potentially modulate inflammatory pathways. Researchers investigate their anti-inflammatory effects and evaluate their therapeutic potential .
Antihypertensive Activity
Hypertension (high blood pressure) is a global health concern. Some thiazole derivatives exhibit antihypertensive effects by influencing vascular tone and blood pressure regulation. UNM000000859701 might contribute to this area of research .
Anti-Alzheimer’s Potential
Thiazoles have been explored for their neuroprotective properties. UNM000000859701 could be relevant in Alzheimer’s disease research, where preventing neurodegeneration and cognitive decline is a priority .
properties
IUPAC Name |
4-[[4-oxo-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N5O3S2/c35-25(33-28-31-16-17-38-28)19-39-29-32-24-9-5-4-8-23(24)27(37)34(29)18-21-10-12-22(13-11-21)26(36)30-15-14-20-6-2-1-3-7-20/h1-9,16-17,21-22H,10-15,18-19H2,(H,30,36)(H,31,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQPDFMWTFQGPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=NC=CS4)C(=O)NCCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}methyl)-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2563695.png)
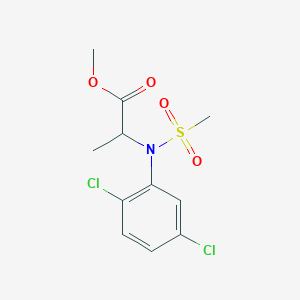

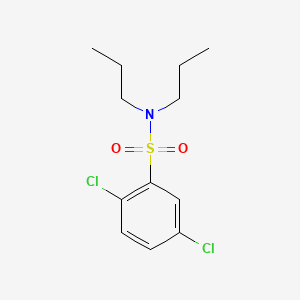
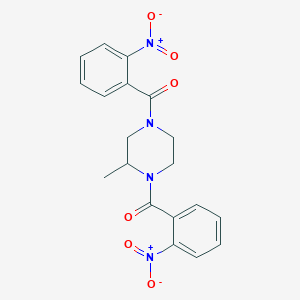
![4-bromo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2563701.png)
![3-[(3-chlorophenyl)methyl]-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2563702.png)
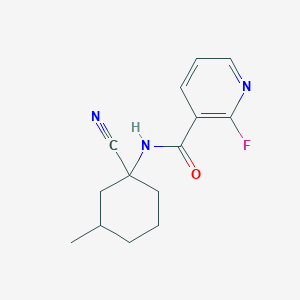
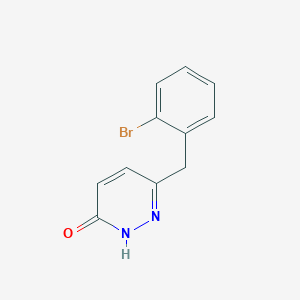


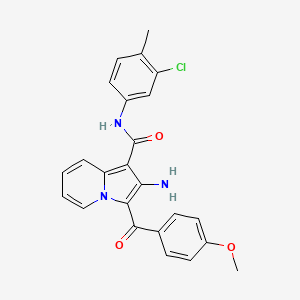
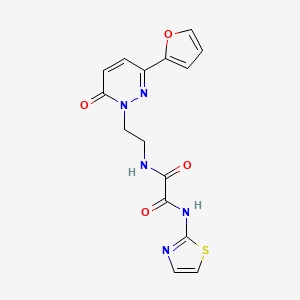
![1-(Tert-butyl)-4-[(cinnamoyloxy)imino]cyclohexane](/img/structure/B2563713.png)